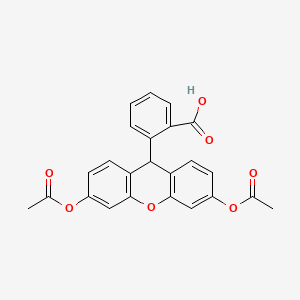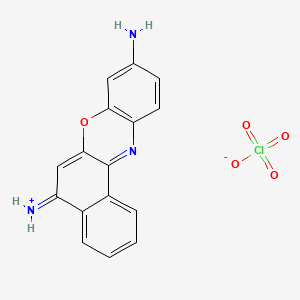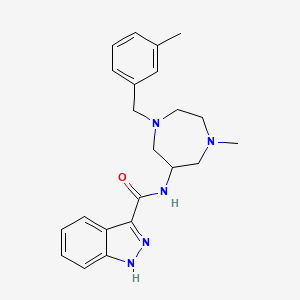
尼罗红
概述
描述
科学研究应用
Nile Red has a wide range of applications in scientific research:
作用机制
The mechanism of action of Nile Red is based on its ability to interact with hydrophobic regions of molecules, such as lipid bilayers or fatty acid chains. When Nile Red binds to these hydrophobic structures, it undergoes a change in its fluorescence properties, resulting in the emission of red light . This allows researchers to easily detect and visualize the distribution and quantity of lipids within biological samples .
安全和危害
未来方向
生化分析
Biochemical Properties
Nile red plays a significant role in biochemical reactions due to its ability to interact with lipids. It is highly solvatochromic, meaning its fluorescence properties change depending on the polarity of the environment. In lipid-rich environments, Nile red exhibits intense fluorescence, with varying colors from deep red for polar membrane lipids to strong yellow-gold for neutral lipids in intracellular storage .
Nile red interacts with various biomolecules, including lipids, proteins, and enzymes. It binds to lipid bilayers and fatty acid chains, undergoing a change in its fluorescence properties, which allows researchers to visualize and quantify lipid content in biological samples . Nile red does not fluoresce in polar solvents but becomes highly fluorescent in non-polar environments, making it an excellent tool for studying lipid-rich areas within cells .
Cellular Effects
Nile red has profound effects on various types of cells and cellular processes. It is commonly used to stain lipid droplets in cells, allowing researchers to study lipid metabolism and distribution. Nile red can penetrate cell membranes and accumulate in lipid-rich organelles, such as lipid droplets and membranes .
Nile red influences cell function by providing insights into lipid metabolism and storage. It has been used to monitor lipid accumulation in microalgae, which are emerging as a promising source of biofuels . Nile red staining allows for the rapid and inexpensive analysis of neutral lipid content, avoiding time-consuming and costly gravimetric analysis . Additionally, Nile red has been used to study the lipid order of biomembranes in live cells, providing valuable information on the heterogeneous features of biomembranes .
Molecular Mechanism
The mechanism of action of Nile red is based on its ability to interact with hydrophobic regions of molecules, such as lipid bilayers and fatty acid chains. When Nile red binds to these hydrophobic structures, it undergoes a change in its fluorescence properties, resulting in the emission of red light . This change in fluorescence allows researchers to detect and visualize the distribution and quantity of lipids within biological samples.
Nile red does not bind directly to lipids but changes its fluorescent properties according to the presence of lipids in its local microenvironment . This property makes Nile red a valuable tool for studying lipid metabolism and distribution in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nile red can change over time. Nile red is sensitive to light, air, and moisture, and should be stored in a dark and dry environment to maintain its stability . The fluorescence properties of Nile red can be affected by the polarity of the environment, with the dye exhibiting different colors depending on the lipid content of the sample .
Nile red has been used to monitor the temporal changes in lipid accumulation in microalgae, providing valuable information on the dynamics of lipid metabolism . The dye’s photostability and favorable absorption/fluorescence range make it suitable for long-term studies of lipid distribution in cells .
Dosage Effects in Animal Models
The effects of Nile red can vary with different dosages in animal models. In studies involving microalgae, Nile red has been used to stain lipid droplets and monitor lipid accumulation . The concentration of Nile red used for staining can affect the intensity of fluorescence and the accuracy of lipid quantification.
High doses of Nile red may lead to toxic or adverse effects in animal models. It is essential to optimize the dosage to achieve accurate and reliable results without causing harm to the organisms being studied .
Metabolic Pathways
Nile red is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors involved in lipid synthesis and degradation, providing insights into the metabolic flux and levels of metabolites . Nile red staining has been used to study lipid metabolism in various organisms, including microalgae and Caenorhabditis elegans .
The dye’s ability to stain neutral lipids and its hydrophobic nature make it an excellent tool for studying lipid metabolism and distribution in cells .
Transport and Distribution
Nile red is transported and distributed within cells and tissues through its interaction with lipid membranes. The dye can penetrate cell membranes and accumulate in lipid-rich organelles, such as lipid droplets and membranes . Nile red’s lipophilic nature allows it to bind to lipid bilayers and fatty acid chains, providing valuable information on lipid distribution within cells .
Nile red has been used to study the transport and distribution of lipids in various organisms, including microalgae and Caenorhabditis elegans . The dye’s fluorescence properties make it an excellent tool for visualizing lipid distribution in cells.
Subcellular Localization
Nile red exhibits specific subcellular localization due to its interaction with lipid membranes. The dye accumulates in lipid-rich organelles, such as lipid droplets and membranes, providing valuable information on lipid distribution within cells . Nile red’s fluorescence properties change depending on the lipid content of the sample, allowing researchers to study the heterogeneous features of biomembranes .
Nile red has been used to study the subcellular localization of lipids in various organisms, including microalgae and Caenorhabditis elegans . The dye’s ability to stain neutral lipids and its hydrophobic nature make it an excellent tool for studying lipid distribution in cells.
准备方法
Nile Red can be synthesized through acid hydrolysis by boiling a solution of Nile Blue with sulfuric acid. This process replaces an iminium group with a carbonyl group . Alternatively, Nile Red and its analogs can be prepared by acid-catalyzed condensation of corresponding 5-(dialkylamino)-2-nitrosophenols with 2-naphthol . The yields are generally moderate, and additional separation steps are required if pure Nile Red is needed .
化学反应分析
Nile Red undergoes various chemical reactions, including:
Oxidation: Nile Red can be oxidized under specific conditions, altering its fluorescence properties.
Reduction: Reduction reactions can also affect the fluorescence of Nile Red, making it useful for studying redox processes.
Substitution: Nile Red can participate in substitution reactions, where functional groups are replaced by others, modifying its chemical properties.
Common reagents used in these reactions include sulfuric acid for hydrolysis and various oxidizing and reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Nile Red is often compared with other fluorescent dyes such as BODIPY 505/515 and Nile Blue:
Nile Red’s unique ability to emit different colors based on the polarity of its environment makes it particularly valuable for studying complex lipid systems .
属性
IUPAC Name |
9-(diethylamino)benzo[a]phenoxazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-3-22(4-2)13-9-10-16-18(11-13)24-19-12-17(23)14-7-5-6-8-15(14)20(19)21-16/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFUROIFQGPCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064653 | |
| Record name | 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown glistening solid with a faint metallic green reflex; [Merck Index] Dark green crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Nile red | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21247 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7385-67-3 | |
| Record name | Nile red | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7385-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nile red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007385673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(diethylamino)benzo[a]phenoxazin-5(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NILE RED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P476F1L81G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








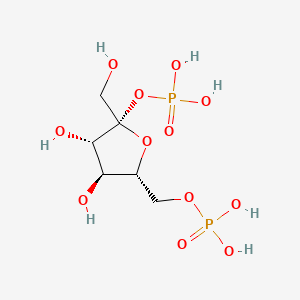
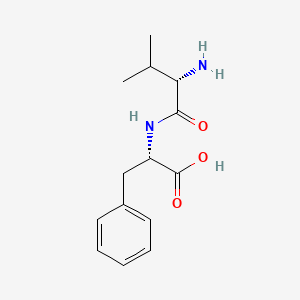
![(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione](/img/structure/B1663446.png)
